molecular formula C5H6ClNOS B11926220 (2-Chloro-5-methylthiazol-4-yl)methanol

(2-Chloro-5-methylthiazol-4-yl)methanol

Cat. No.: B11926220
M. Wt: 163.63 g/mol
InChI Key: HIUNEEFTYOHFQK-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylthiazol-4-yl)methanol is a chemical compound with the molecular formula C5H6ClNOS and a molecular weight of 163.63 g/mol It is a member of the thiazole family, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol typically involves the chlorination of 5-methylthiazole followed by a reaction with formaldehyde. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or crystallization to achieve the required purity levels for commercial use .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide, amine, thiol groups.

Major Products Formed:

Scientific Research Applications

(2-Chloro-5-methylthiazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylthiazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes required for microbial growth .

Comparison with Similar Compounds

    5-Methylthiazole: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.

    2-Chlorothiazole: Similar structure but lacks the methyl and hydroxyl groups, affecting its chemical properties and reactivity.

    4-Methylthiazole:

Uniqueness: (2-Chloro-5-methylthiazol-4-yl)methanol is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and potential for various chemical transformations.

Properties

IUPAC Name

(2-chloro-5-methyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUNEEFTYOHFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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